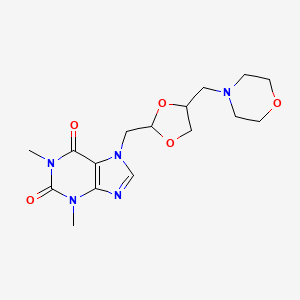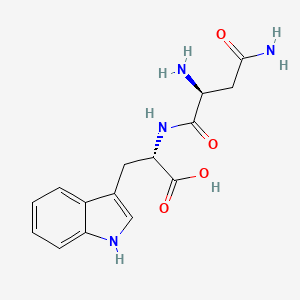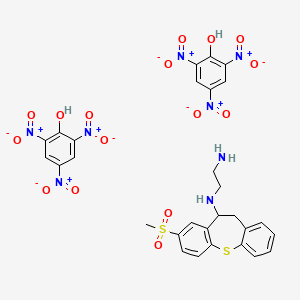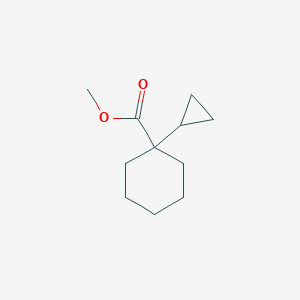
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with methanol, and a cyclopropyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclohexanecarboxylic Acid
Starting Material: Cyclohexanecarboxylic acid
Reagents: Methanol, Acid Catalyst (e.g., sulfuric acid)
Conditions: Reflux the mixture of cyclohexanecarboxylic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds under heating, and water is removed to drive the reaction towards ester formation.
-
Cyclopropylation
Starting Material: Cyclohexanecarboxylic acid, methyl ester
Reagents: Cyclopropyl bromide, Base (e.g., sodium hydride)
Conditions: The methyl ester of cyclohexanecarboxylic acid is reacted with cyclopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester typically involves large-scale esterification and cyclopropylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: The compound can undergo oxidation to form cyclohexanecarboxylic acid derivatives.
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: The ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Lithium aluminum hydride, Sodium borohydride
Halogenating Agents: Thionyl chloride, Phosphorus tribromide
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives
Reduction: Cyclohexanemethanol derivatives
Substitution: Cyclohexanecarboxylic acid halides
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of esterification and cyclopropylation reactions.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, methyl ester
- Cyclopropylcarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, ethyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is unique due to the presence of both a cyclopropyl group and a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
75266-48-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl 1-cyclopropylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-13-10(12)11(9-5-6-9)7-3-2-4-8-11/h9H,2-8H2,1H3 |
Clé InChI |
MXSYQCFMUKFWBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCCC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


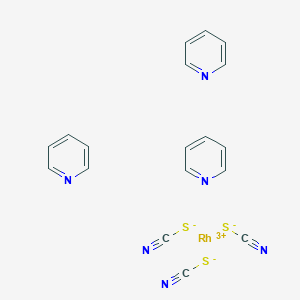
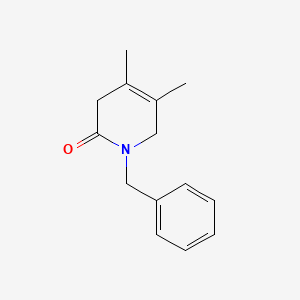

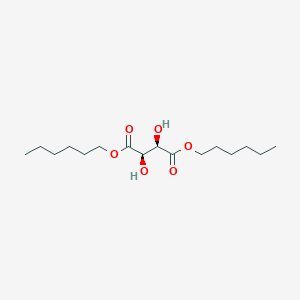
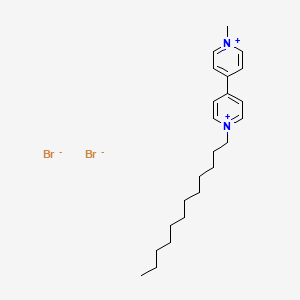

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
